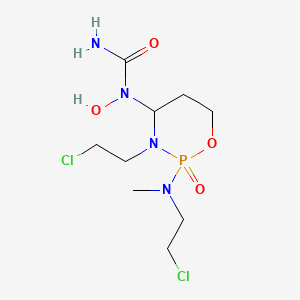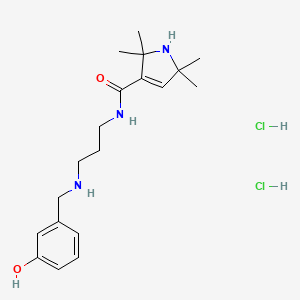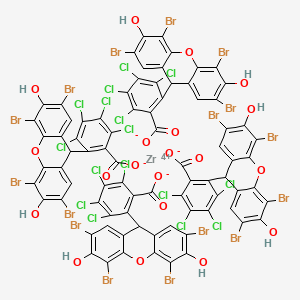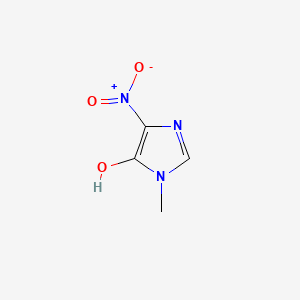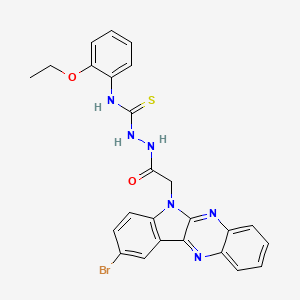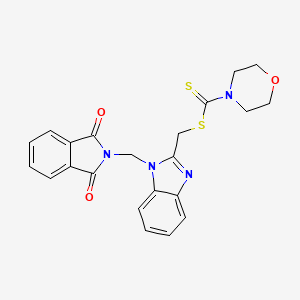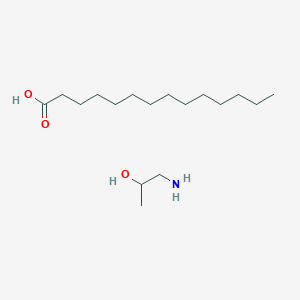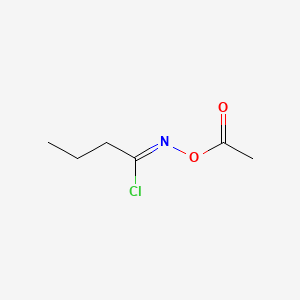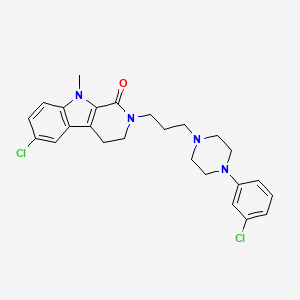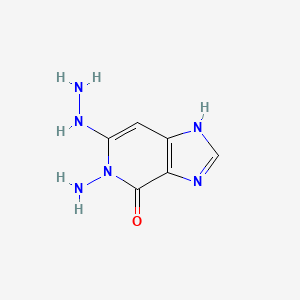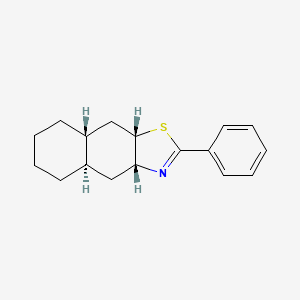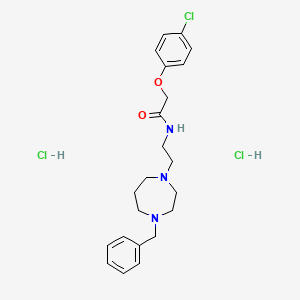
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-,dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenoxy group, a diazepin ring, and an acetamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Diazepin Ring Formation: The next step involves the formation of the diazepin ring through a cyclization reaction, often using a diamine precursor and a suitable cyclizing agent.
Coupling Reaction:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the diazepin ring, potentially altering its structure and reactivity.
Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.
科学的研究の応用
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Acetamide, 2-(4-bromophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride: Similar structure with a bromine atom instead of chlorine.
Acetamide, 2-(4-fluorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group, in particular, may influence its reactivity and interactions with molecular targets, distinguishing it from similar compounds with different halogen substitutions.
特性
CAS番号 |
87576-02-1 |
|---|---|
分子式 |
C22H30Cl3N3O2 |
分子量 |
474.8 g/mol |
IUPAC名 |
N-[2-(4-benzyl-1,4-diazepan-1-yl)ethyl]-2-(4-chlorophenoxy)acetamide;dihydrochloride |
InChI |
InChI=1S/C22H28ClN3O2.2ClH/c23-20-7-9-21(10-8-20)28-18-22(27)24-11-14-25-12-4-13-26(16-15-25)17-19-5-2-1-3-6-19;;/h1-3,5-10H,4,11-18H2,(H,24,27);2*1H |
InChIキー |
IEBAVWUNZZAYFK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN(C1)CC2=CC=CC=C2)CCNC(=O)COC3=CC=C(C=C3)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



